
N-(3-Chloro-2-methyl-phenyl)-2-(tetrahydro-furan-2-yl)-succinamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chloro-2-methyl-phenyl)-2-(tetrahydro-furan-2-yl)-succinamic acid (CMPSA) is an organic compound that has been the subject of much scientific research due to its potential applications in various fields. CMPSA is a derivative of succinic acid, which is an organic compound found naturally in many plants and animals. CMPSA has been studied for its synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Research indicates that amino acid compounds, including those with furan components, serve as eco-friendly corrosion inhibitors for metals in acidic environments. For instance, Yadav, Sarkar, and Purkait (2015) synthesized and studied inhibitors for N80 steel corrosion in HCl solution, highlighting the potential of using furan-containing amino acid compounds as corrosion inhibitors in industrial applications M. Yadav, T. Sarkar, T. Purkait, 2015.
Organic Synthesis and Structural Analysis
Compounds related to N-(3-Chloro-2-methyl-phenyl)-2-(tetrahydro-furan-2-yl)-succinamic acid are utilized in the synthesis of complex organic structures and the study of their properties. For example, Samuel-Lewis et al. (1992) explored the preparation and spectroscopic studies of bis(triorganostannyl) esters of substituted aliphatic dicarboxylic acids, including derivatives of succinic acid, demonstrating the compound's utility in forming structurally diverse molecules A. Samuel-Lewis, P. Smith, J. Aupers, D. Hampson, D. Povey, 1992.
Metabolic Studies
Metabolic pathways involving succinamic acid derivatives have been studied to understand their biodegradation and transformation within biological systems. Ohkawa et al. (1974) investigated the metabolism of N-(3',5'-Dichlorophenyl) succinimide in rats and dogs, providing insights into the degradation of similar compounds and their potential environmental and physiological impacts H. Ohkawa, Y. Hisada, N. Fujiwara, J. Miyamoto, 1974.
Antimicrobial Activity
Several studies have focused on the antimicrobial activities of furan derivatives and related compounds. For instance, Ramadan and El‐Helw (2018) conducted research on novel heterocycles derived from chromonyl-2(3H)-furanone, examining their potential as antibacterial and antifungal agents. This work underscores the broader implications of research on furan-containing compounds like N-(3-Chloro-2-methyl-phenyl)-2-(tetrahydro-furan-2-yl)-succinamic acid in developing new pharmaceuticals S. K. Ramadan, E. El‐Helw, 2018.
Eigenschaften
IUPAC Name |
4-(3-chloro-2-methylanilino)-4-oxo-2-(oxolan-2-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4/c1-9-11(16)4-2-5-12(9)17-14(18)8-10(15(19)20)13-6-3-7-21-13/h2,4-5,10,13H,3,6-8H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSXTGDPLLZJLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC(C2CCCO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-2-methyl-phenyl)-2-(tetrahydro-furan-2-yl)-succinamic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


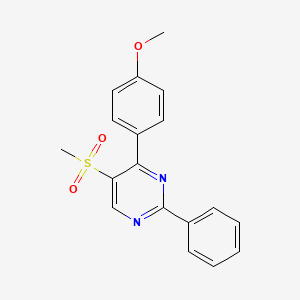
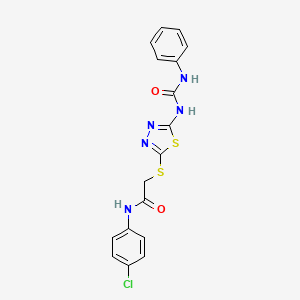
![Methyl 2-[[1-(5-chloro-2-methylphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate](/img/structure/B2685359.png)

![(E)-N-(4-chlorobenzo[d]thiazol-7-yl)-3-(3-nitrophenyl)acrylamide](/img/structure/B2685362.png)
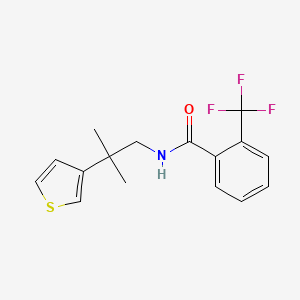
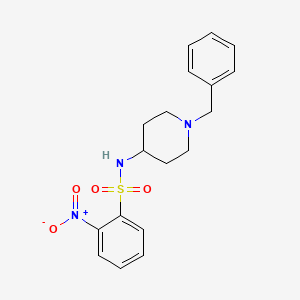
![4-[(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B2685366.png)
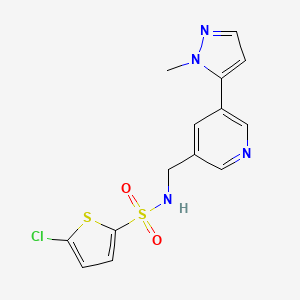
![N,N-dibenzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2685373.png)


![N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-fluorobenzenecarboxamide](/img/structure/B2685376.png)